

Application Notes and Protocols: N-Boc-4-piperidinemethanol in Solid-Phase Organic Synthesis

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Compound of Interest

Compound Name: *N*-Boc-4-piperidinemethanol

Cat. No.: B043165

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of **N-Boc-4-piperidinemethanol** as a versatile scaffold in solid-phase organic synthesis (SPOS). The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatization on a solid support allows for the rapid generation of compound libraries for drug discovery.^{[1][2]}

Introduction to N-Boc-4-piperidinemethanol in SPOS

N-Boc-4-piperidinemethanol is an ideal building block for solid-phase synthesis due to its bifunctional nature. The Boc-protected nitrogen allows for controlled deprotection and subsequent derivatization, while the primary hydroxyl group provides a convenient handle for immobilization onto a solid support. This dual functionality enables the synthesis of diverse libraries of substituted piperidines, which are of significant interest in the development of therapeutics for neurological diseases and other conditions.^{[1][3]}

Key Properties of N-Boc-4-piperidinemethanol

Property	Value
CAS Number	123855-51-6
Molecular Formula	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol
Appearance	Off-white to yellowish solid powder[1]
Melting Point	78-82 °C[4]
Purity	≥ 97%

Application Note 1: Immobilization of N-Boc-4-piperidinemethanol onto a Solid Support

The first crucial step in utilizing **N-Boc-4-piperidinemethanol** as a scaffold is its covalent attachment to a solid support. A common and effective method for immobilizing alcohols is the Mitsunobu reaction, which allows for the formation of an ether linkage to a resin under mild conditions. This protocol describes the immobilization of **N-Boc-4-piperidinemethanol** onto a chlorotrityl chloride resin.

Experimental Protocol: Immobilization via Mitsunobu Reaction

Materials:

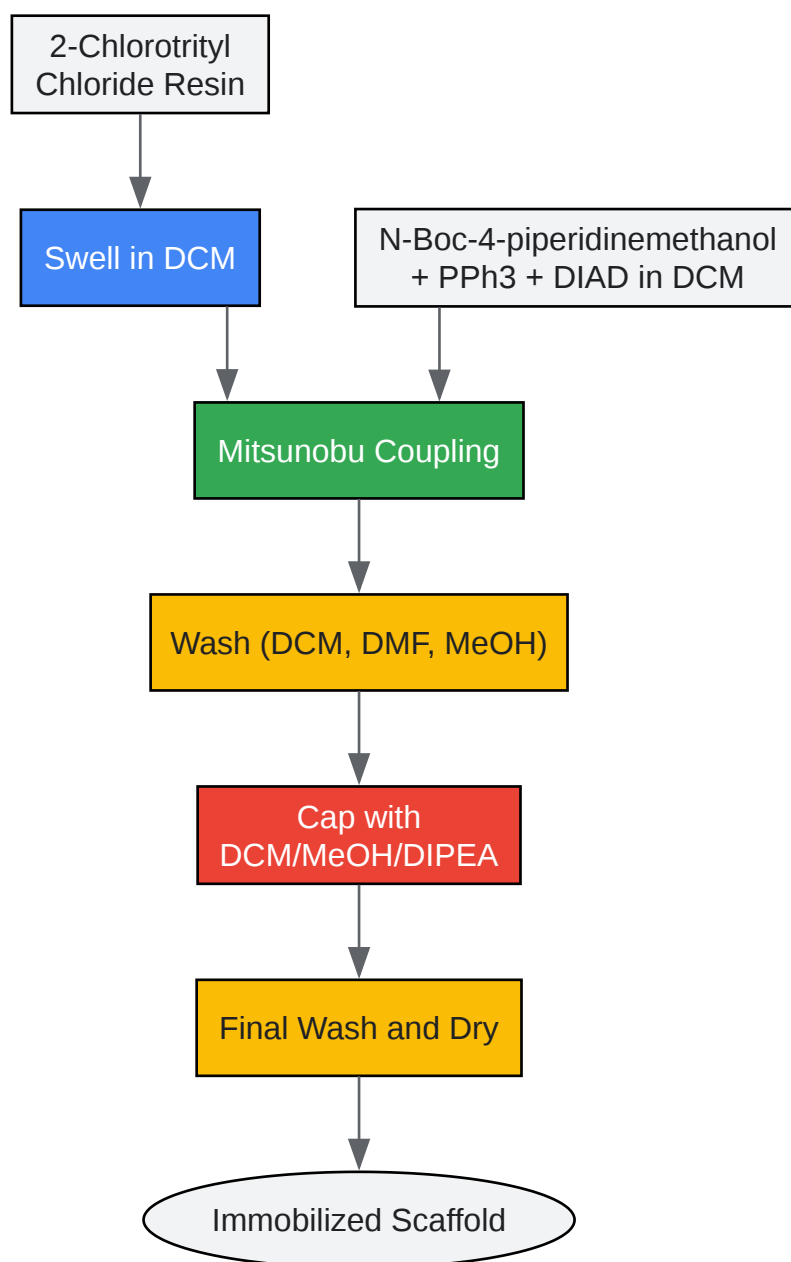
- **N-Boc-4-piperidinemethanol**
- 2-Chlorotrityl chloride resin
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)
- Dichloromethane (DCM), anhydrous
- N,N-Diisopropylethylamine (DIPEA)

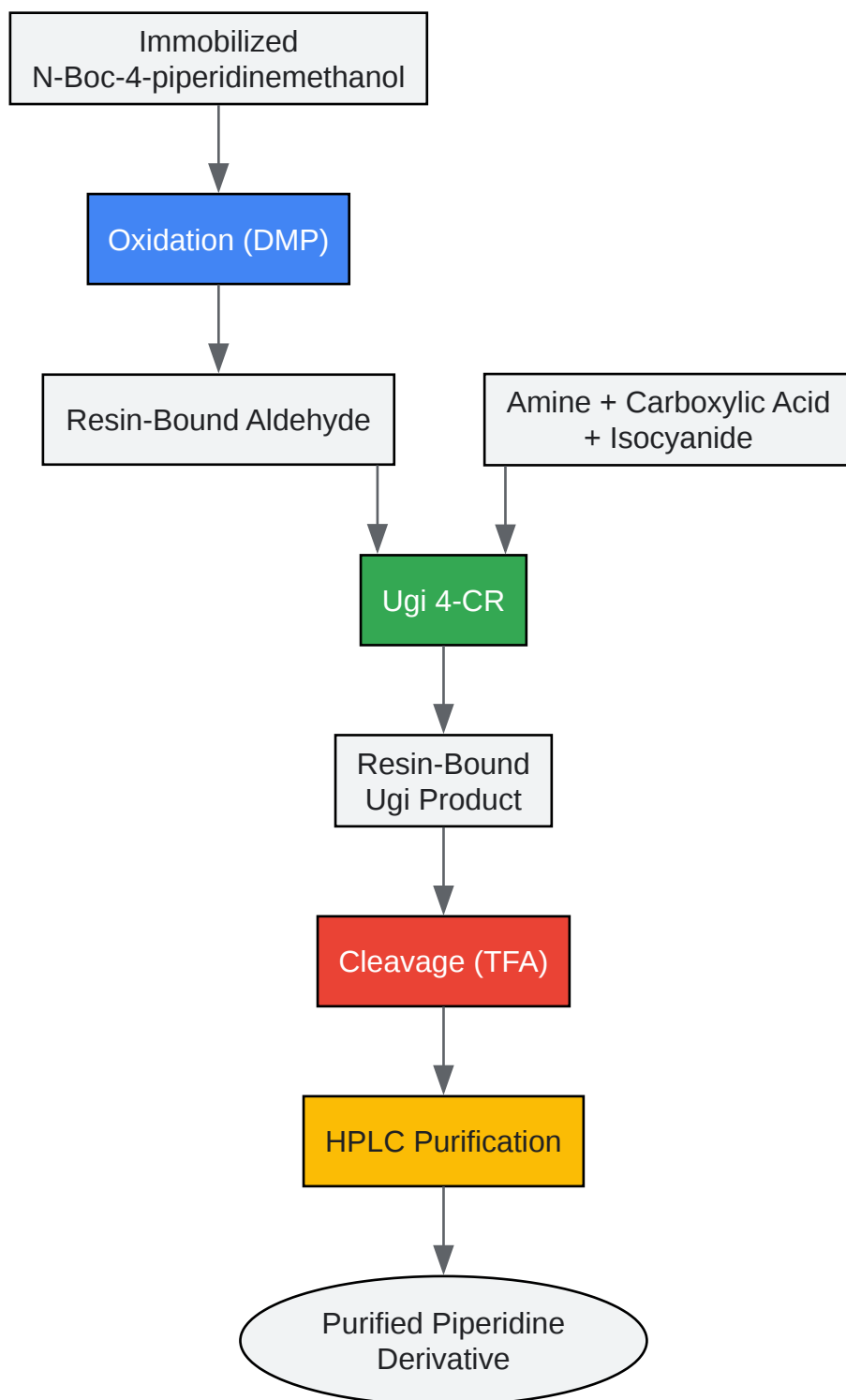
- Methanol (MeOH)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
- Pre-activation: In a separate flask, dissolve **N-Boc-4-piperidinemethanol** (3 eq., 3.6 mmol, 775 mg) and triphenylphosphine (3 eq., 3.6 mmol, 944 mg) in anhydrous DCM (15 mL).
- Coupling: Slowly add diisopropyl azodicarboxylate (3 eq., 3.6 mmol, 0.71 mL) to the solution from step 2 at 0 °C. After 15 minutes, add this solution to the swollen resin.
- Reaction: Shake the reaction mixture at room temperature for 16 hours.
- Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
- Capping (Optional): To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
- Final Wash and Drying: Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL) and dry under vacuum to a constant weight.

Expected Loading: ~0.8 - 1.0 mmol/g (determined by gravimetric analysis or cleavage of a small sample and quantification).





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